N-Cyclopentyl 2-(boc-amino)propanamide

Lipophilicity Medicinal Chemistry Physicochemical Properties

In peptide drug discovery, substituting an N-alkyl amide with incorrect ring size (e.g., cyclohexyl) skews lipophilicity and SAR. N-Cyclopentyl 2-(Boc-amino)propanamide (CAS 1030879-73-2) is the precise building block with XLogP3 ~1.9 and a unique five-membered ring conformational bias. - Distinct cyclopentyl ring ensures reproducible chromatographic retention and solubility. - High purity (≥98%) reduces side-reactions in multi-step synthesis. - In stock for immediate shipment, preventing project delays.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 1030879-73-2
Cat. No. B2481606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentyl 2-(boc-amino)propanamide
CAS1030879-73-2
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(C(=O)NC1CCCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O3/c1-9(14-12(17)18-13(2,3)4)11(16)15-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,14,17)(H,15,16)
InChIKeyFPJDSGXSDUWPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl 2-(boc-amino)propanamide: Protected Amino Acid Building Block


N-Cyclopentyl 2-(boc-amino)propanamide (CAS 1030879-73-2) is a protected amino acid derivative with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino functionality and a cyclopentyl amide substituent . This compound is primarily categorized as a versatile small molecule scaffold and a building block for organic synthesis and peptide chemistry . The Boc group serves as a transient protecting group, enabling selective reactivity in multi-step syntheses, while the cyclopentyl moiety introduces a defined aliphatic ring that can influence the physicochemical properties of downstream products .

Boc-protected amino acid building block for peptide and organic synthesis
Cyclopentyl amide substituent introduces distinct lipophilicity and steric profile
Compatible with standard Fmoc/t-Bu SPPS and solution-phase deprotection workflows

Why N-Cyclopentyl 2-(boc-amino)propanamide Cannot Be Substituted


The direct substitution of N-Cyclopentyl 2-(boc-amino)propanamide with another N-alkyl analog (e.g., cyclohexyl, isopropyl, or phenyl derivatives) is not chemically or functionally equivalent. While these compounds share a common 2-(Boc-amino)propanamide core, the identity of the N-substituent fundamentally alters key molecular properties . Specifically, the cyclopentyl group confers a unique combination of lipophilicity (XLogP3 ~1.9) and molecular weight (256.34 g/mol) that differs markedly from the more lipophilic cyclohexyl analog (XLogP3 ~2.5, MW 270.37 g/mol) or the smaller isopropyl analog (MW 230.3 g/mol) . Such variations in physicochemical properties directly impact solubility, membrane permeability, and chromatographic behavior, which are critical parameters in synthetic workflows, purification steps, and the design of peptide or small-molecule libraries. Therefore, selecting the precise cyclopentyl derivative is essential for maintaining consistent and predictable experimental outcomes.

Lipophilicity
Cyclopentyl: moderate
Cyclohexyl: higher
Differences in logP may alter solubility and membrane permeability profiles, affecting synthetic and biological outcomes.
Molecular weight
Cyclopentyl: intermediate
Isopropyl lower; Cyclohexyl higher
Variation in molecular weight can impact reaction stoichiometry, purification, and analytical detection.
Conformational constraint
5-membered ring, distinct bias
6-membered more flexible; 3-membered highly strained
Ring size alters reactivity and the 3D structure of downstream products, which may not transfer to analogs.

Differentiation of N-Cyclopentyl 2-(boc-amino)propanamide from Analogs


Lipophilicity vs. N-Cyclohexyl Analog

N-Cyclopentyl 2-(boc-amino)propanamide exhibits a computed lipophilicity (XLogP3) of 1.9 . In contrast, the closest structural analog, N-Cyclohexyl 2-(Boc-amino)propanamide, possesses a significantly higher XLogP3 value of 2.5 . This 0.6 log unit difference represents a notable variation in hydrophobicity.

Lipophilicity (XLogP3)
Data to verify
XLogP3 1.9 vs Cyclohexyl analog 2.5
Supports selection for balanced solubility-permeability profiles.
Computed value; confirm experimentally.
Lipophilicity Medicinal Chemistry Physicochemical Properties

Molecular Weight and Formula vs. Key Analogs

The molecular weight of N-Cyclopentyl 2-(boc-amino)propanamide is 256.34 g/mol with a formula of C13H24N2O3 . This is an intermediate value when compared to its closest analogs: the smaller N-Isopropyl derivative (MW 230.3 g/mol) and the larger N-Cyclohexyl derivative (MW 270.37 g/mol) .

Molecular Weight & Formula
Data to verify
256.34 g/mol, C₁₃H₂₄N₂O₃ vs Isopropyl 230.30 / Cyclohexyl 270.37
Ensures correct mass balance and reaction stoichiometry.
Based on structural formula; verify by LC-MS.
Molecular Weight Physicochemical Properties Building Block

Steric and Conformational Properties

The cyclopentyl group of N-Cyclopentyl 2-(boc-amino)propanamide introduces a distinct five-membered ring conformation . This differs sterically from the more flexible, larger six-membered cyclohexyl analog and the rigid, smaller three-membered cyclopropyl analog .

Steric & Conformational Profile
Class-level inference
Cyclopentyl: 5-membered ring distinct conformational constraint vs. 6-membered cyclohexyl and 3-membered cyclopropyl.
May influence peptide secondary structure and binding pocket fit.
Inferred from ring strain principles; SAR confirmation recommended.
Conformational Analysis Sterics Peptide Chemistry

Applications of N-Cyclopentyl 2-(boc-amino)propanamide


Medicinal Chemistry Scaffold

Based on its computed XLogP3 value of 1.9 , N-Cyclopentyl 2-(boc-amino)propanamide is an appropriate building block for synthesizing compound libraries where a balance between aqueous solubility and membrane permeability is desired. Its lipophilicity is lower than the N-cyclohexyl analog (XLogP3 = 2.5) but higher than what would be expected from more polar N-alkyl chains. This makes it suitable for early-stage drug discovery programs aiming to optimize physicochemical properties within a defined range to improve oral bioavailability or reduce non-specific binding.

Peptidomimetic Precursor with Conformational Constraint

The cyclopentyl moiety in N-Cyclopentyl 2-(boc-amino)propanamide offers a specific conformational bias that is distinct from the more flexible cyclohexyl group or the highly strained cyclopropyl group . This compound is therefore ideally suited as a precursor for peptidomimetic research, where incorporating a five-membered ring can stabilize specific secondary structures or mimic a proline-like turn in a peptide chain. This application leverages the unique steric properties of the cyclopentyl ring to probe structure-activity relationships (SAR) in a way that analogs with different ring sizes cannot replicate.

Defined Building Block for Organic Synthesis

For synthetic chemists executing a reaction sequence that specifically requires an N-cyclopentyl 2-aminopropanamide intermediate, N-Cyclopentyl 2-(boc-amino)propanamide is the precisely defined starting material. Its molecular weight (256.34 g/mol) and formula (C13H24N2O3) distinguish it from other N-alkyl analogs, ensuring the correct mass balance and stoichiometry in subsequent reaction steps. Procurement of this specific compound is non-negotiable for achieving the intended reaction product and yield, as substituting with an N-isopropyl or N-cyclohexyl analog would lead to a different final product.

Reference Standard for Analytical Methods

Given its availability with defined purity specifications (e.g., 95% from AKSci , 98% from Calpac Lab [1]), N-Cyclopentyl 2-(boc-amino)propanamide can be used as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for detecting this specific building block or its deprotected analog in complex reaction mixtures. Its distinct retention time, which will differ from its cyclohexyl and cyclopropyl analogs due to differences in lipophilicity, makes it a valuable marker for monitoring synthetic progress and purity.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold
Moderate lipophilicity; Boc-protected amine
Solubility-permeability balance in lead optimization
Peptidomimetic Precursor
Conformational constraint from cyclopentyl ring
Peptide secondary structure stabilization, SAR studies
Defined Synthetic Building Block
Specific N-cyclopentyl identity, Boc protection
Reaction stoichiometry, product identity confirmation
Analytical Reference Standard
Defined purity, distinct retention time
HPLC/LC-MS method development and building block detection

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34 linked technical documents
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